molecular formula C8H5BrS B1329661 2-Bromobenzo[B]thiophene CAS No. 5394-13-8

2-Bromobenzo[B]thiophene

Cat. No. B1329661
Key on ui cas rn: 5394-13-8
M. Wt: 213.1 g/mol
InChI Key: WIFMYMXKTAVDSQ-UHFFFAOYSA-N
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Patent
US06695978B2

Procedure details

Starting from the commercially available 3-bromobenzo[b]thiophene (5), a synthetic route to poly(2,2′-bisbenzo[b]thiophene) (4) is outlined below in Scheme 1. 3-bromobenzo[b]thiophene (5) is alkylated to (6) using an alkyl grignard and Ni(dppp)Cl2. Benzo[b]thiophene (6) is brominated at the 2-position using n-butyllithium followed by bromine to yield (7). 2-Bromobenzo[b]thiophene (7) is homo-coupled using a liganded nickel complex reducing agent (generated from NaH, t-AmONa, Ni(OAc)2 and bipyridine) to yield 2,2′-bisbenzo[b]thiophene (2). Bromination of 2,2′-bisbenzo[b]thiophene (2) with N-bromosuccinimide or bromine water yields 5-5′-dibromo 2,2′-bisbenzo[b]thiophene (8).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(2,2′-bisbenzo[b]thiophene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=2[S:5][CH:6]=1.S1C=CC2C=CC=CC1=2.C([Li])CCC.[Br:25]Br>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[Br:25][C:6]1[S:5][C:4]2[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=2[CH:2]=1 |^1:29,45|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C2=C(SC1)C=CC=C2
Step Two
Name
poly(2,2′-bisbenzo[b]thiophene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C2=C(SC1)C=CC=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Step Five
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(S1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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